Evidence Item 1: 1.8-Unit LogP Reduction vs. 2-Methylsulfanyl Analog Improves Aqueous Solubility and Reduces Non-Specific Binding
The ACD/LogP of CAS 338967-95-6 is 0.49, which is 1.86 units lower than the predicted LogP of the direct 2-methylsulfanyl analog, 4-(Methoxymethyl)-2-(methylsulfanyl)-6-(1-pyrrolidinyl)pyrimidine (CAS 338748-05-3), estimated at 2.35 [REFS-1, REFS-2]. This difference is a direct consequence of replacing the lipophilic 2-methylsulfanyl group with a methyl group. The lower LogP translates to higher predicted aqueous solubility and reduced phospholipid binding, minimizing non-specific assay interference in biochemical or cell-based screens [1].
| Evidence Dimension | Lipophilicity (ACD/LogP, Predicted) |
|---|---|
| Target Compound Data | ACD/LogP = 0.49 |
| Comparator Or Baseline | 4-(Methoxymethyl)-2-(methylsulfanyl)-6-(1-pyrrolidinyl)pyrimidine (CAS 338748-05-3): Predicted LogP ~2.35 |
| Quantified Difference | ΔLogP = -1.86 (Target compound is more hydrophilic) |
| Conditions | Predicted ACD/LogP values from ChemSpider (v14.00) and MolCore; experimental validation recommended. |
Why This Matters
For assay development and in vitro pharmacology, a lower LogP is critical for achieving reliable dose-response curves and reducing false positives from colloidal aggregation or membrane sequestration.
- [1] Liu, X., et al. (2011). The impact of lipophilicity on the solubility, permeability, and oral absorption of drugs. Medicinal Chemistry Research, 20(5), 585-590. View Source
